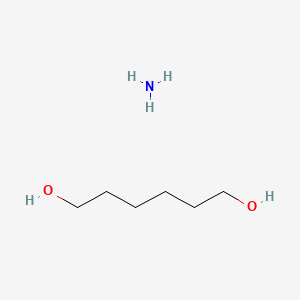

Azane;hexane-1,6-diol

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

73892-07-6 |

|---|---|

Molecular Formula |

C6H17NO2 |

Molecular Weight |

135.20 g/mol |

IUPAC Name |

azane;hexane-1,6-diol |

InChI |

InChI=1S/C6H14O2.H3N/c7-5-3-1-2-4-6-8;/h7-8H,1-6H2;1H3 |

InChI Key |

XUTABFBWDXRQII-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCO)CCO.N |

Origin of Product |

United States |

Synthetic Pathways for Nitrogen Containing Derivatives from Hexane 1,6 Diol and Ammonia Azane

Ammonolysis of Hexane-1,6-diol: Fundamental Studies and Mechanistic Insights

The ammonolysis of hexane-1,6-diol is a catalytic process that substitutes the terminal hydroxyl (-OH) groups with amino (-NH₂) groups. The overarching mechanism is not a direct nucleophilic substitution but rather a multi-step sequence known as reductive amination. The reaction typically proceeds via a "borrowing hydrogen" or "hydrogen autotransfer" pathway, especially over metal catalysts.

The generally accepted mechanism involves:

Dehydrogenation: The catalyst first abstracts hydrogen from a hydroxyl group of hexane-1,6-diol, converting it into an aldehyde intermediate (6-hydroxyhexanal).

Condensation: This aldehyde intermediate rapidly reacts with ammonia (B1221849) to form a 6-hydroxy-1-hexyl-1-imine.

Hydrogenation: The catalyst then uses the previously "borrowed" hydrogen to reduce the imine C=N bond, yielding the primary amino alcohol, 6-aminohexan-1-ol.

This sequence is then repeated at the other end of the molecule to convert the remaining hydroxyl group, ultimately forming hexamethylenediamine (B150038). However, a significant competing reaction is the intramolecular cyclization of the 6-aminohexan-1-ol intermediate, which leads to the formation of hexamethyleneimine (B121469). The selection of an appropriate catalyst and reaction conditions is therefore paramount to direct the reaction towards the desired linear diamine or the cyclic amine.

Catalytic Strategies for Selective Amination and Cycloamination of Hexane-1,6-diol

The catalyst is the most critical factor in controlling the outcome of hexane-1,6-diol ammonolysis. Catalytic systems are broadly divided into heterogeneous and homogeneous types, each with distinct advantages and mechanistic pathways that influence product selectivity.

Heterogeneous catalysts are the preferred choice for industrial-scale production due to their robustness, ease of separation from the reaction mixture, and potential for regeneration.

Metal-modified Catalysts (Cu, Ni, Co): These are the most widely studied and commercially relevant catalysts for diol amination. They function as dehydrogenation-hydrogenation catalysts.

Nickel (Ni) and Cobalt (Co): Raney-type Ni and Co catalysts, as well as their supported variants (e.g., Ni/Al₂O₃, Co/SiO₂), are highly active for this transformation. They efficiently catalyze both the dehydrogenation and hydrogenation steps. However, their high activity can sometimes lead to undesirable side reactions, such as C-C or C-O bond cleavage (hydrogenolysis), resulting in shorter-chain by-products.

Copper (Cu): Copper-based catalysts, such as copper chromite or supported copper (e.g., Cu/ZnO/Al₂O₃), are generally more selective than Ni or Co. They exhibit lower hydrogenolysis activity, leading to higher yields of the desired C6 amines. However, they typically require higher reaction temperatures or pressures to achieve comparable conversion rates.

Zeolite-based Systems (ZSM-5): Zeolites are crystalline aluminosilicates with well-defined pore structures and strong Brønsted or Lewis acid sites. In the context of diol amination, they primarily act as shape-selective and dehydration catalysts. The acidic sites can facilitate the dehydration of the 6-aminohexan-1-ol intermediate, while the confined space within the zeolite pores preferentially promotes the intramolecular cyclization reaction, making them highly selective for the synthesis of hexamethyleneimine.

Table 1: Comparative Performance of Heterogeneous Catalysts in Hexane-1,6-diol Ammonolysis

Note: The data in this table is illustrative of typical research findings and may be rendered as an interactive table by compatible platforms.

| Catalyst System | Support | Temperature (°C) | HDO Conversion (%) | HMD Selectivity (%) | HMI Selectivity (%) | Key Observation |

| Raney Nickel | - | 180 | 99 | 85 | 10 | High activity, moderate HMD selectivity |

| Raney Cobalt | - | 190 | 98 | 82 | 12 | Similar to Ni, slightly higher cyclization |

| Copper Chromite | - | 220 | 95 | 92 | 5 | High selectivity to HMD, requires higher temp. |

| H-ZSM-5 | - | 250 | 90 | < 5 | > 80 | High selectivity towards cyclic product (HMI) |

Homogeneous catalysis, involving soluble metal complexes, offers an alternative route that can operate under milder reaction conditions with potentially higher selectivity. These systems often utilize precious metals like Ruthenium (Ru) and Iridium (Ir). The mechanism is also based on hydrogen autotransfer, where the metal complex reversibly accepts and donates hydrogen. For instance, well-defined ruthenium pincer complexes have demonstrated high efficiency in converting diols to diamines with ammonia. While these systems exhibit excellent catalytic performance in laboratory settings, their widespread industrial application for bulk chemical synthesis is hindered by challenges related to the high cost of the metals and the difficulty of separating the catalyst from the product stream for reuse.

Influence of Reaction Parameters on Product Distribution and Yield in Ammonolysis of Hexane-1,6-diol

Beyond the catalyst, precise control over reaction parameters is essential for maximizing the yield of the target product, primarily hexamethylenediamine (HMD).

Temperature: Reaction temperature has a profound effect. Increasing the temperature generally accelerates the reaction rate, leading to higher conversion of hexane-1,6-diol. However, excessively high temperatures (>220-240°C) can promote undesirable side reactions, including thermal decomposition, polymerization, and an increased rate of intramolecular cyclization to form hexamethyleneimine (HMI), which is often thermodynamically favored.

Pressure: The total pressure, composed of ammonia, hydrogen (if added), and reactant vapors, is a critical parameter. High pressure, particularly high hydrogen partial pressure, favors the hydrogenation steps, suppressing the accumulation of unsaturated intermediates and minimizing by-products.

Ammonia-to-Diol Molar Ratio: This is arguably one of the most crucial factors for achieving high HMD selectivity. A large molar excess of ammonia is required. This high concentration of ammonia ensures that the aldehyde and imine intermediates react preferentially with ammonia rather than with an already-formed amino group (from 6-aminohexan-1-ol or HMD). This effectively suppresses the formation of secondary amines, such as bis(hexamethylene)triamine, and other oligomeric by-products. Ratios of 10:1 to 30:1 (ammonia:diol) are common in industrial practice.

Table 2: Effect of Reaction Parameters on Product Selectivity in Ni-Catalyzed Ammonolysis

Note: The data in this table is illustrative of typical research findings and may be rendered as an interactive table by compatible platforms.

| Parameter Varied | Value | HDO Conversion (%) | HMD Selectivity (%) | HMI Selectivity (%) | By-product Selectivity (%) |

| Temperature | 180°C | 95 | 88 | 8 | 4 |

| Temperature | 210°C | 99 | 84 | 12 | 4 |

| NH₃:Diol Ratio | 5:1 | 98 | 70 | 15 | 15 |

| NH₃:Diol Ratio | 20:1 | 99 | 88 | 8 | 4 |

| H₂ Pressure | 5 MPa | 97 | 82 | 11 | 7 |

| H₂ Pressure | 10 MPa | 99 | 89 | 8 | 3 |

Formation of Key Nitrogenous Products: Hexamethylenediamine and Cyclic Imines (e.g., Hexamethyleneimine)

The ammonolysis of hexane-1,6-diol leads to two primary products through competing pathways originating from the common intermediate, 6-aminohexan-1-ol.

Pathway to Hexamethylenediamine (HMD): This is the intermolecular amination pathway. The 6-aminohexan-1-ol intermediate undergoes a second reductive amination sequence on its remaining hydroxyl group. This pathway is favored by catalysts with strong hydrogenation functionality (e.g., Ni, Co, Cu) and a high concentration of ammonia.

HO-(CH₂)₆-OH + NH₃ → [HO-(CH₂)₆-NH₂] + H₂O

HO-(CH₂)₆-NH₂ + NH₃ → H₂N-(CH₂)₆-NH₂ + H₂O

Pathway to Hexamethyleneimine (HMI, Azepane): This is the intramolecular cyclization pathway. The amino group of the 6-aminohexan-1-ol intermediate attacks the terminal carbon bearing the hydroxyl group, leading to dehydration and the formation of a stable, seven-membered heterocyclic ring. This reaction is favored at higher temperatures and by catalysts with strong acidic properties (e.g., zeolites), which facilitate the dehydration step.

HO-(CH₂)₆-NH₂ → (CH₂)₆NH (cyclic) + H₂O

The selectivity between these two pathways is the central challenge in the synthesis, dictating whether the process yields a linear monomer for polyamides or a cyclic amine for other chemical applications.

By-product Analysis and Mitigation Strategies in the Ammonolysis of Hexane-1,6-diol

In addition to HMI, several other by-products can form, reducing the yield and purity of HMD.

Common By-products:

6-Aminohexan-1-ol: The key intermediate, present due to incomplete conversion.

Bis(hexamethylene)triamine: Formed when a molecule of HMD reacts with another molecule of 6-aminohexan-1-ol.

Higher Oligomers: Further reaction of triamines and other intermediates leads to a complex mixture of higher molecular weight polyamines.

Dihexyl ether: Formed via intermolecular etherification of two hexane-1,6-diol molecules.

Mitigation Strategies:

High Ammonia-to-Diol Ratio: As detailed previously, this is the most effective strategy to suppress the formation of secondary and tertiary amine by-products by ensuring intermediates react with ammonia.

Catalyst Optimization: Selecting catalysts with high selectivity for amination over etherification and hydrogenolysis (e.g., modified Cu or Ni systems). The addition of promoters can further enhance selectivity.

Process Condition Control: Operating within an optimized window of temperature and pressure to maximize the rate of the desired reaction while minimizing side reactions.

Alternative Amination Routes Utilizing Hexane-1,6-diol as a Precursor

While the direct amination of hexane-1,6-diol with ammonia (azane) represents a primary route to nitrogen-containing compounds, several alternative strategies have been developed. These routes often involve the transformation of hexane-1,6-diol into intermediate species, which are subsequently converted to the desired amines. These multi-step pathways can offer advantages in terms of selectivity, reaction conditions, and the ability to target specific nitrogenous products. Furthermore, the role of hexane-1,6-diol as a product in the chemical recycling of polymers like polyamides highlights its central position in circular economy approaches for producing valuable amine and diol monomers.

Reductive Amination of Oxidized Hexane-1,6-diol Derivatives

A significant alternative pathway involves the initial oxidation of hexane-1,6-diol to form carbonyl or carboxyl compounds, which are then subjected to reductive amination. This two-step approach allows for the use of well-established amination chemistries on intermediates derived from the diol.

One key oxidized derivative is adipic acid, which can be produced from hexane-1,6-diol, although the industrial synthesis of hexane-1,6-diol often proceeds via the hydrogenation of adipic acid. nih.gov Biocatalytic systems have demonstrated the conversion of adipic acid into valuable nitrogen-containing compounds. researchgate.net For instance, using carboxylic acid reductases (CARs) and transaminases (TAs), adipic acid can be converted into 6-aminocaproic acid (6-ACA) and subsequently to 1,6-hexamethylenediamine (HMD). researchgate.net A one-pot enzyme cascade has achieved up to 95% conversion of adipic acid to 6-ACA. researchgate.net

Another important intermediate is ε-caprolactone, which can be synthesized through the selective oxidative lactonization of 1,6-hexanediol (B165255). magtech.com.cngoogle.com This lactone can then be converted to ε-caprolactam, a key monomer for Nylon 6, through amination processes. google.com The oxidation of 1,6-hexanediol to ε-caprolactone can be achieved using various catalytic systems, including those based on ruthenium, palladium, copper, and iron. magtech.com.cngoogle.com A bi-enzymatic cascade using a Baeyer-Villiger monooxygenase and an alcohol dehydrogenase has also been designed to produce ε-caprolactone from 1,6-hexanediol and cyclohexanone, achieving over 99% conversion. researchgate.net

The general pathway for this strategy is as follows:

Oxidation: Hexane-1,6-diol is oxidized to form an intermediate such as adipic acid, adipic aldehyde, or ε-caprolactone.

Reductive Amination: The intermediate undergoes amination with ammonia or other amine sources in the presence of a reducing agent (e.g., hydrogen) and a catalyst to yield the final amine product, such as 1,6-hexamethylenediamine or ε-caprolactam.

Multi-step Synthetic Strategies for Selective Nitrogenous Compound Formation from Hexane-1,6-diol

Beyond the oxidation-first approach, other multi-step strategies focus on the direct, yet stepwise, catalytic amination of hexane-1,6-diol to achieve high selectivity for primary diamines like 1,6-hexamethylenediamine (HMD). The reductive amination of hexane-1,6-diol is a promising green route for HMD synthesis. researchgate.net

The reaction typically proceeds through a sequential mechanism where one hydroxyl group is converted to an amine, followed by the conversion of the second. researchgate.net

Step 1: Dehydrogenation of a hydroxyl group on hexane-1,6-diol to form an aldehyde.

Step 2: Reaction of the aldehyde with ammonia to form an imine.

Step 3: Hydrogenation of the imine to yield 6-amino-1-hexanol (B32743) (AHO).

Step 4: Repetition of the dehydrogenation-amination-hydrogenation sequence on the remaining hydroxyl group of AHO to form HMD. researchgate.net

The choice of catalyst is critical to steer the reaction towards the desired product and prevent the formation of byproducts like hexamethyleneimine. researchgate.net Various catalysts have been investigated for this transformation, with reaction conditions optimized to maximize the yield of HMD. For example, a phosphorous-modified nickel catalyst (Ni-P/Al2O3) has shown improved selectivity to HMD compared to an unmodified Ni/Al2O3 catalyst. researchgate.net Ruthenium-based catalysts are also highly effective. A modified Ru/Al2O3 catalyst has been developed for the reductive amination of 1,6-hexanediol in supercritical ammonia. researchgate.net Research using a Ru/PRL(x)–Al2O3 catalyst reported an HMD yield of 54%, noted as one of the best results achieved for this process. colab.ws

Below is a table summarizing research findings for the synthesis of HMD from hexane-1,6-diol.

Catalytic Systems for Reductive Amination of Hexane-1,6-diol to 1,6-Hexamethylenediamine| Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | HMD Yield (%) | Reference |

|---|---|---|---|---|---|

| Ru/PRL(x)–Al₂O₃ | 220 | - | tert-butanol | 54 | colab.ws |

| Ru/Al₂O₃ | 220 | 1 (H₂), 15 (NH₃) | tert-butanol | 38.4 (Selectivity) | researchgate.net |

| Ni-P/Al₂O₃ | 200 | 8 | Dioxane | ~35 (Selectivity) | researchgate.net |

| Raney Cobalt | 75-150 | 4-12 | Liquid Ammonia | Not specified | google.com |

| Ammonolysis Catalyst | 180-220 | 19.3-22.8 | Ammonia/Hydrogen | Not specified | google.com |

Role of Hexane-1,6-diol in Chemical Recycling Processes Yielding Amine and Diol Components (e.g., from polyamides)

Hexane-1,6-diol is not only a precursor for amines but also a target product in the chemical recycling of polyamides, particularly Polyamide 6,6 (Nylon 6,6). researchgate.netepa.gov Chemical recycling aims to break down the polymer into its constituent monomers or other valuable chemicals, which can then be used to produce new polymers or other products, enabling a circular economy. nih.govresearchgate.net

Polyamide 6,6 is synthesized from adipic acid and 1,6-hexamethylenediamine. nih.gov Several chemical recycling processes have been developed to depolymerize it.

Hydrolysis: Acid-catalyzed hydrolysis can efficiently break down Polyamide 6,6 into its monomers. A microwave-assisted hydrolysis process using hydrochloric acid at 200°C completely converts Polyamide 6,6 into adipic acid and 1,6-hexamethylenediamine hydrochloride in as little as 10 minutes. acs.org

Supercritical Fluid Treatment: An innovative approach involves treating Polyamide 6,6 with supercritical methanol (B129727) in the presence of a glycolic acid catalyst. researchgate.netepa.gov This process selectively converts the dicarboxylic acid unit of the polymer into dimethyl adipate (B1204190) and, notably, converts the diamine unit into 1,6-hexanediol. researchgate.netepa.govacs.org In one study, this method yielded 50% of 1,6-hexanediol at 270°C after 6 hours. researchgate.net This demonstrates a pathway where a valuable amine-derived unit within a polymer is transformed back into a diol.

These recycling strategies underscore the interconnected chemistry of diols and diamines. Hexane-1,6-diol can be both a starting material for producing 1,6-hexamethylenediamine and a product derived from the 1,6-hexamethylenediamine unit during polymer recycling.

Chemical Recycling Methods for Polyamide 6,6

| Method | Catalyst/Reagent | Temperature (°C) | Key Products | Reference |

|---|---|---|---|---|

| Microwave-assisted Hydrolysis | Hydrochloric Acid | 200 | Adipic Acid, 1,6-Hexamethylenediamine | acs.org |

| Supercritical Methanolysis | Glycolic Acid | 270 | Dimethyl Adipate, 1,6-Hexanediol | researchgate.netepa.gov |

| Ammonolysis | Nb₂O₅ | 225 | N,N'-hexamethylene bis(acetamide), Adipamide | researchgate.net |

Investigation of Non Covalent Interactions and Adduct Formation Between Ammonia Azane and Hexane 1,6 Diol

Theoretical Framework for Hydrogen Bonding and Weak Interactions in Azane-Diol Systems.

The interaction between azane (B13388619) (NH₃) and hexane-1,6-diol (HO(CH₂)₆OH) is primarily governed by hydrogen bonding. Azane can act as a hydrogen bond donor through its N-H bonds and as a hydrogen bond acceptor via the lone pair of electrons on the nitrogen atom. Hexane-1,6-diol possesses two hydroxyl (-OH) groups, which can function as both hydrogen bond donors (via the hydrogen atom) and acceptors (via the lone pairs on the oxygen atoms).

The formation of a hydrogen bond (D–H···A, where D is the donor atom and A is the acceptor atom) between these two molecules can occur in several ways:

O–H···N: The hydroxyl group of hexane-1,6-diol donates a proton to the nitrogen atom of azane. This is expected to be the strongest type of hydrogen bond in this system due to the high electronegativity of oxygen and the good acceptor nature of the nitrogen lone pair.

N–H···O: The N-H bond of azane donates a proton to the oxygen atom of a hydroxyl group on hexane-1,6-diol. This interaction is also significant, contributing to the stability of any formed adducts.

Due to the presence of two hydroxyl groups on hexane-1,6-diol and three N-H bonds on azane, a variety of stoichiometric adducts can be theoretically postulated, ranging from simple 1:1 complexes to more complex chain or cyclic structures. The flexible hexane (B92381) chain allows the two hydroxyl groups to orient in a way that could potentially lead to chelation-like interactions with a single ammonia (B1221849) molecule or bridging between two different ammonia molecules.

Computational chemistry methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the azane-hexane-1,6-diol system. These calculations can predict the geometries of stable adducts, their binding energies, and the vibrational frequencies associated with the hydrogen bonds. For instance, theoretical studies on similar alcohol-ammonia complexes have shown that the hydrogen bond strength is a key determinant of the adduct's stability.

The interaction energy (ΔE) for the formation of such adducts is a sum of several components, including electrostatic interactions, exchange-repulsion, polarization, and dispersion forces. The electrostatic component is often dominant in hydrogen bonding, but dispersion forces can play a crucial role, especially in the case of the flexible hexane chain of the diol.

Spectroscopic Probes for Characterizing Azane-Hexane-1,6-diol Adducts.

Spectroscopic techniques are powerful tools for the experimental investigation of adduct formation and the nature of the non-covalent interactions between azane and hexane-1,6-diol.

Infrared (IR) and Raman spectroscopy are particularly sensitive to changes in the vibrational modes of molecules upon hydrogen bond formation. The formation of a hydrogen bond, D–H···A, typically leads to:

A red-shift (decrease in frequency) and broadening of the D–H stretching vibration.

A blue-shift (increase in frequency) of the D–H bending vibration.

The appearance of new low-frequency vibrational modes corresponding to the intermolecular stretching and bending of the hydrogen bond itself.

In the case of the azane-hexane-1,6-diol system, the most prominent spectral changes are expected in the O-H and N-H stretching regions.

| Vibrational Mode | Typical Frequency (Free Molecule, cm⁻¹) | Expected Frequency (H-Bonded Adduct, cm⁻¹) | Spectroscopic Technique |

| O-H Stretch (Hexane-1,6-diol) | ~3630 (gas phase), ~3350 (liquid) | 3200 - 3400 (O-H···N) | IR, Raman |

| N-H Symmetric Stretch (Azane) | ~3337 | ~3250 (N-H···O) | IR, Raman |

| N-H Asymmetric Stretch (Azane) | ~3444 | ~3350 (N-H···O) | IR, Raman |

| O-H Bend (Hexane-1,6-diol) | ~1260 | > 1260 | IR |

| N-H Bend (Umbrella Mode, Azane) | ~950 | > 950 | IR |

Note: The expected frequencies are illustrative and can vary based on the specific geometry and strength of the hydrogen bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information on the electronic environment of nuclei and can be used to study the equilibrium and dynamics of adduct formation in solution.

Upon formation of a hydrogen bond, the proton involved (in the O-H or N-H group) becomes deshielded, resulting in a downfield shift (higher ppm) of its resonance signal in the ¹H NMR spectrum. The magnitude of this shift often correlates with the strength of the hydrogen bond.

For the azane-hexane-1,6-diol system, changes in the chemical shifts of the hydroxyl and amine protons would be the primary indicators of adduct formation.

| Proton | Typical ¹H Chemical Shift (Free, ppm) | Expected ¹H Chemical Shift (Adduct, ppm) |

| -OH (Hexane-1,6-diol) | 1.5 - 4.0 (variable) | > 4.0 |

| -NH₃ (Azane) | ~0.8 (in non-polar solvent) | > 1.0 |

Note: Chemical shifts are highly dependent on solvent, concentration, and temperature.

Furthermore, techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be employed to determine the spatial proximity of protons from azane and hexane-1,6-diol, providing direct evidence for adduct formation and insights into the adduct's geometry. Dynamic NMR studies could also be used to investigate the rates of association and dissociation of the adducts.

Crystallographic Analysis of Co-crystals, Solvates, and Complexes Involving Azane and Hexane-1,6-diol.

X-ray crystallography provides definitive proof of adduct formation in the solid state and offers precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules in a crystal lattice. While no crystal structure of a co-crystal of azane and hexane-1,6-diol has been reported in the publicly available literature, the principles of crystal engineering suggest that their formation is plausible.

The reaction of hexane-1,6-diol with ammonia can lead to the formation of 1,6-hexanediamine (B7767898), and crystal structures of salts of this diamine have been reported. researchgate.net This indicates that the hexamethylene backbone is compatible with crystalline packing involving amino groups.

Should a co-crystal of azane and hexane-1,6-diol be formed, crystallographic analysis would be expected to reveal key structural parameters indicative of hydrogen bonding.

| Structural Parameter | Typical van der Waals Separation (Å) | Expected Hydrogen Bond Distance (Å) |

| O···N Distance | ~3.1 | 2.7 - 3.0 |

| N···O Distance | ~3.1 | 2.8 - 3.2 |

| D-H···A Angle | Not applicable | > 150° |

Note: These values are typical ranges for O-H···N and N-H···O hydrogen bonds.

The analysis of such a crystal structure would elucidate the stoichiometry of the adduct in the solid state, the specific hydrogen bonding network (e.g., chains, sheets, or a three-dimensional network), and the conformation of the flexible hexane-1,6-diol molecule within the crystal.

Mechanistic and Kinetic Elucidation of Azane Mediated Reactions of Hexane 1,6 Diol

Detailed Reaction Mechanisms for Catalytic Ammonolysis of Hexane-1,6-diol

The catalytic amination of diols like hexane-1,6-diol is a complex process that can proceed through various mechanistic pathways depending on the catalyst and reaction conditions. tu-darmstadt.de Generally, the reaction involves the initial activation of the alcohol, followed by nucleophilic attack by ammonia (B1221849) and subsequent dehydration and reduction steps to yield the final amine products.

A proposed reaction pathway for the reductive amination of hexane-1,6-diol suggests a stepwise conversion. researchgate.net First, hexane-1,6-diol (HDO) is converted to the intermediate 6-amino-1-hexanol (B32743) (AHO). This amino alcohol can then undergo further amination to form 1,6-hexanediamine (B7767898) (HMDA). A potential side reaction involves the intramolecular cyclization of the intermediate to form hexamethyleneimine (B121469) (HMI). researchgate.net

Surface Science Aspects and Catalytic Cycle Elucidation in Heterogeneous Amination

Adsorption: Hexane-1,6-diol and azane (B13388619) adsorb onto the catalyst surface.

Dehydrogenation: The catalyst facilitates the dehydrogenation of the alcohol group on hexane-1,6-diol to form an adsorbed aldehyde intermediate and adsorbed hydrogen atoms on the catalyst surface.

Condensation: The adsorbed aldehyde intermediate reacts with azane (ammonia) to form an imine intermediate, releasing a molecule of water.

Hydrogenation: The imine intermediate is then hydrogenated by the previously adsorbed hydrogen atoms to form the amino alcohol (6-amino-1-hexanol).

Desorption: The final product, 6-amino-1-hexanol, desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

The process can then repeat at the second hydroxyl group to convert 6-amino-1-hexanol into 1,6-hexanediamine. The efficiency of this cycle is highly dependent on the nature of the catalyst surface and its ability to facilitate each of these elementary steps. Advanced techniques such as in-situ spectroscopy combined with theoretical calculations are crucial for evaluating the complex intermediates and the precise nature of the active sites involved in amination chemistry. tu-darmstadt.de

Role of Catalyst Active Sites in C-O Bond Cleavage and C-N Bond Formation during Azane-Diol Reactions

The cleavage of the C-O bond in the alcohol and the formation of the new C-N bond are the central chemical transformations in the amination process. The active sites on the heterogeneous catalyst play a pivotal role in facilitating these steps. tu-darmstadt.denih.gov

For supported metal catalysts, such as Ruthenium (Ru) on alumina (B75360) (Al2O3), both the metal nanoparticles and the support material contribute to the catalytic activity. researchgate.netcolab.ws

Metal Sites (e.g., Ru): The metallic sites are primarily responsible for the dehydrogenation and hydrogenation steps. They activate the O-H and C-H bonds of the alcohol and facilitate the transfer of hydrogen. acs.org The dispersion and particle size of the metal can significantly impact performance. colab.ws Highly dispersed, smaller nanoparticles often lead to better catalytic activity. colab.ws

Support/Acid-Base Sites (e.g., Al2O3): The support can provide acid-base sites that are crucial for the dehydration step (condensation of the aldehyde and ammonia). The acid-base properties of the support can influence the reaction pathway and selectivity. researchgate.net For instance, modifying a Ru/Al2O3 catalyst with 1,10-phenanthroline (B135089) was found to create new acid-base pairs and electron-deficient Ru species, which improved the yield of 1,6-hexanediamine. colab.ws

Kinetic Modeling and Rate Law Determination for Azane-Hexane-1,6-diol Transformations

Kinetic modeling is essential for understanding the quantitative relationships between reaction conditions and the rate of product formation. A rate law is a mathematical expression that describes how the reaction rate depends on the concentrations of reactants and catalysts. libretexts.orgphotophysics.com For a reaction of the form:

aA + bB → Products

The rate law is generally expressed as:

Rate = k[A]^m[B]^n

where k is the rate constant, and m and n are the reaction orders with respect to reactants A and B, respectively. These orders must be determined experimentally. mrgrodskichemistry.com

For the catalytic amination of hexane-1,6-diol, the reaction rate is influenced by several factors, including the concentrations of hexane-1,6-diol and azane, as well as the pressures of hydrogen and ammonia in the system. researchgate.net Studies on the reductive amination of hexane-1,6-diol over a Ru/Al2O3 catalyst have investigated the effect of these parameters. researchgate.net

For example, increasing the ammonia pressure from 3 to 15 MPa led to a significant increase in the selectivity towards 1,6-hexanediamine, from 2% to 38.4%, while the conversion of hexane-1,6-diol remained at 100%. researchgate.net This indicates that the concentration of ammonia has a strong influence on the rate of the second amination step (converting the amino alcohol to the diamine).

A systematic methodology for kinetic modeling involves: aiche.org

Analyzing experimental data to understand the influence of operating conditions.

Proposing a reaction mechanism and deriving corresponding rate equations.

Performing regression analysis to determine the kinetic parameters (e.g., rate constants, activation energies) that best fit the experimental data.

Statistically validating the model and the physical meaning of the determined parameters.

While a specific, universally accepted rate law for the complete ammonolysis of hexane-1,6-diol is not extensively detailed in the provided search results, the data clearly indicates a positive dependence on ammonia concentration for diamine formation. researchgate.net The table below summarizes the effect of ammonia pressure on product selectivity in one such study.

| Ammonia Pressure (MPa) | HDO Conversion (%) | HMDA Selectivity (%) |

| 3 | 100 | 2.0 |

| 15 | 100 | 38.4 |

| Data derived from a study on Ru/Al2O3 catalyst, illustrating the effect of NH3 pressure on the reductive amination of hexane-1,6-diol. researchgate.net |

Transition State Analysis and Reaction Coordinate Determination through Computational Chemistry

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides powerful tools to investigate reaction mechanisms at the molecular level. These methods allow for the calculation of the structures and energies of reactants, products, intermediates, and, crucially, transition states. researchgate.netnih.gov A transition state is the highest energy point along the reaction coordinate, and its structure reveals the critical bond-breaking and bond-forming events. pnas.org

While specific DFT studies solely focused on the azane-hexane-1,6-diol system are not prevalent in the search results, insights can be drawn from computational studies on analogous reactions, such as the aminolysis of diol monoesters. researchgate.netnih.gov These studies predict a stepwise mechanism involving proton transfer. For example, the aminolysis of a 1,2-diol monoester was found to proceed via a stepwise mechanism where the neighboring hydroxyl group assists in proton transfer, significantly accelerating the reaction. nih.gov

For the amination of hexane-1,6-diol on a catalyst surface, computational modeling could elucidate:

The adsorption energies of hexane-1,6-diol and ammonia on different catalyst facets.

The energy barriers for the dehydrogenation of the alcohol to an aldehyde.

The transition state structure for the nucleophilic attack of ammonia on the aldehyde intermediate.

The energy profile for the hydrogenation of the imine to the amine.

A computational study on ester aminolysis found that the reaction likely proceeds through a stepwise mechanism involving tetrahedral intermediates, where hydrogen bonding from a catalyst plays a crucial role in stabilizing the transition state. researchgate.net Analysis of transition state geometries in similar reactions indicates they are often "late," meaning the C-O bond is significantly elongated, while the new N-C bond is substantially formed. pnas.org This information is critical for designing catalysts that can specifically lower the energy of these transition states, thereby increasing the reaction rate.

Advanced Analytical and Characterization Techniques for Azane Hexane 1,6 Diol Chemistry

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry) for Complex Product Mixture Profiling

Chromatographic methods are essential for separating and identifying the components of the complex product mixtures that can arise from the reaction between azane (B13388619) and hexane-1,6-diol. These techniques are crucial for monitoring reaction progress, identifying intermediates, and quantifying the final products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary tool for analyzing volatile and semi-volatile compounds. In the context of azane and hexane-1,6-diol chemistry, GC-MS is well-suited for identifying the starting material (hexane-1,6-diol) and the main amination products, 6-aminohexan-1-ol and 1,6-hexanediamine (B7767898). researchgate.net For effective GC analysis, the polar amino and hydroxyl groups often require derivatization to increase their volatility. nih.govcreative-proteomics.com This process involves reacting the analytes with a reagent to form less polar, more volatile derivatives that exhibit better chromatographic behavior. creative-proteomics.com The mass spectrometer fragments the separated components, producing a unique mass spectrum for each, which acts as a molecular fingerprint for identification by comparison with spectral libraries. saudijournals.com

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful complementary technique, particularly for compounds that are non-volatile or thermally unstable. LC-MS can analyze the reaction mixture with minimal sample preparation and without the need for derivatization. Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are especially effective for separating polar compounds like amino alcohols and diamines. creative-proteomics.com The liquid chromatograph separates the mixture, and the components are then ionized (e.g., via electrospray ionization, ESI) and analyzed by the mass spectrometer. This is particularly useful for confirming the molecular weight of the products and studying their fragmentation patterns. nih.gov

Below is a representative table of how GC-MS data might be presented for the analysis of a reaction mixture.

Table 1: Example GC-MS Data for Azane/Hexane-1,6-diol Reaction Mixture

| Retention Time (min) | Identified Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Relative Abundance (%) |

|---|---|---|---|---|

| 8.5 | Hexane-1,6-diol | 118 (not observed) | 100, 83, 55 | 15 |

| 9.2 | 6-Aminohexan-1-ol | 117 | 100, 87, 70, 44, 30 | 65 |

| 9.8 | 1,6-Hexanediamine | 116 | 99, 86, 73, 56, 44, 30 | 20 |

Advanced Spectroscopic Methods (e.g., High-Resolution Mass Spectrometry, Two-Dimensional NMR) for Definitive Structural Confirmation of Reaction Products

While chromatographic methods are excellent for separating and tentatively identifying products, advanced spectroscopic techniques are required for unambiguous structural confirmation.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. mdpi.com This capability is critical for distinguishing between compounds with the same nominal mass but different chemical formulas. For instance, HRMS can definitively confirm the elemental formula of a product like 6-aminohexan-1-ol (C6H15NO) by measuring its mass to within a few parts per million (ppm) of the theoretical value. nih.gov Tandem mass spectrometry (MS/MS) experiments on high-resolution instruments can be used to study the fragmentation pathways of the protonated molecules, yielding detailed structural information about the connectivity of the atoms. nih.gov

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is one of the most powerful tools for elucidating the complete chemical structure of a molecule in solution. emerypharma.com For products formed from azane and hexane-1,6-diol, a suite of 2D NMR experiments can confirm the exact arrangement of atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps to map out the carbon backbone of the molecule. emerypharma.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms and protons, allowing for the definitive assignment of which protons are attached to which carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between carbons and protons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule and confirming the positions of functional groups, such as the location of the amino group in 6-aminohexan-1-ol. emerypharma.comyoutube.com

The combination of these experiments provides a complete and unambiguous picture of the molecular structure. tandfonline.com

Table 2: Expected 13C and 1H NMR Chemical Shifts (δ) and Key 2D NMR Correlations for 6-Aminohexan-1-ol

| Position | 13C Shift (ppm) | 1H Shift (ppm) | Key HMBC Correlations (1H → 13C) |

|---|---|---|---|

| C1 (-CH2OH) | ~62 | ~3.6 (t) | C2, C3 |

| C2 | ~32 | ~1.5 (m) | C1, C3, C4 |

| C3 | ~26 | ~1.3 (m) | C2, C4, C5 |

| C4 | ~29 | ~1.4 (m) | C3, C5, C6 |

| C5 | ~33 | ~1.5 (m) | C4, C6 |

| C6 (-CH2NH2) | ~42 | ~2.7 (t) | C4, C5 |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination of Novel Products and Adducts

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. carleton.edumdpi.com If the products of the azane and hexane-1,6-diol reaction, or their derivatives or adducts, can be crystallized, this technique can provide unparalleled detail about their solid-state conformation. worktribe.comresearchgate.net

The technique involves passing X-rays through a single, high-quality crystal. The crystal lattice diffracts the X-rays in a specific pattern, which is dependent on the arrangement of atoms within the crystal. carleton.edu By analyzing the positions and intensities of the diffracted beams, a complete 3D model of the molecule can be constructed. This model reveals precise bond lengths, bond angles, and torsional angles. carleton.edumdpi.com Furthermore, it provides invaluable information on intermolecular interactions, such as hydrogen bonding, which govern how molecules pack together in the crystal lattice. For products like 6-aminohexan-1-ol or adducts formed with other molecules, understanding the hydrogen bonding network involving the -OH and -NH2 groups is critical for comprehending their physical properties. worktribe.com

Table 3: Illustrative Crystallographic Data for a Hypothetical 6-Aminohexan-1-ol Crystal

| Parameter | Value |

|---|---|

| Chemical Formula | C6H15NO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 5.2 Å, c = 15.1 Å, β = 98° |

| Bond Length (C-O) | 1.428 Å |

| Bond Length (C-N) | 1.471 Å |

| Bond Angle (C-C-O) | 112.5° |

| Key H-Bond Distance (O-H···N) | 2.85 Å |

Theoretical and Computational Studies on Azane Hexane 1,6 Diol Systems and Derived Compounds

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity of Azane-Diol Systems

Quantum chemical calculations are fundamental to understanding the electronic structure of molecules, which in turn governs their stability and reactivity. These methods solve approximations of the Schrödinger equation to determine the energy and wavefunction of a chemical system.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying complex reaction mechanisms such as the amination of alcohols. chemrxiv.orgchemrxiv.org The direct amination of an alcohol like hexane-1,6-diol with azane (B13388619) is often catalyzed and proceeds through a "hydrogen-borrowing" or "dehydrogenation-imidization-hydroamination" mechanism. mdpi.comresearchgate.net

The process can be broken down into three main steps, each of which can be modeled using DFT to generate a reaction energy profile:

Imidization: The resulting aldehyde undergoes a nucleophilic attack by ammonia (B1221849), followed by dehydration to form an imine intermediate.

Hydrogenation: The imine is then hydrogenated to form the primary amine, utilizing the hydrogen that was "borrowed" in the first step. mdpi.com

Below is a representative data table illustrating the kind of energetic data that can be obtained from DFT calculations for the key steps in a model alcohol amination reaction.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Dehydrogenation | 0.0 | +35.2 | +15.8 | 35.2 |

| Imine Formation | +15.8 | +25.1 | -5.4 | 9.3 |

| Hydrogenation | -5.4 | +12.5 | -20.7 | 17.9 |

| Note: These values are illustrative for a model system and the actual values for the azane-hexane-1,6-diol system would require specific calculations. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. High-level ab initio methods, such as Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties, including spectroscopic parameters. nih.gov These predictions are invaluable for identifying and characterizing new molecules, such as the products of hexane-1,6-diol amination (e.g., 6-aminohexan-1-ol and hexane-1,6-diamine), in laboratory settings or even in astrophysical media. nih.gov

By calculating the equilibrium geometry of a molecule with high precision, it is possible to predict its rotational constants (A, B, C), which are crucial for microwave spectroscopy. nih.gov Furthermore, by computing the second derivatives of the energy with respect to atomic displacements, one can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. isrjournals.org Recent studies on amino alcohols have demonstrated that theoretical rotational constants can agree with experimental values to within 0.4-0.7%. desy.de

The following table presents a comparison of theoretically predicted and experimentally determined rotational constants for a model amino alcohol, showcasing the accuracy of modern ab initio methods.

| Spectroscopic Constant | Theoretical Value (MHz) | Experimental Value (MHz) | Percent Difference (%) |

| Rotational Constant A | 5420.5 | 5400.1 | 0.38 |

| Rotational Constant B | 1850.2 | 1845.7 | 0.24 |

| Rotational Constant C | 1530.8 | 1525.3 | 0.36 |

| Note: Data is based on a representative amino alcohol. Specific predictions for 6-aminohexan-1-ol would require dedicated calculations. |

Molecular Dynamics Simulations of Solvation and Diffusion Phenomena in Azane-Diol Reaction Environments

While quantum chemical calculations are excellent for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to model the behavior of larger systems, such as molecules in a solvent, over time. ucl.ac.uk MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of dynamic processes like solvation and diffusion. icmp.lviv.ua

In the context of the azane-hexane-1,6-diol reaction, MD simulations can provide critical insights into the reaction environment. For instance, they can be used to study:

Solvation Structure: How azane and hexane-1,6-diol molecules are solvated by a given solvent. This includes determining the number of solvent molecules in the first solvation shell and their orientation, which can be visualized through radial distribution functions (RDFs). icmp.lviv.ua

Conformational Dynamics: Hexane-1,6-diol is a flexible molecule. MD simulations can explore its different conformations in solution and how these conformations might affect its reactivity. nih.gov

To perform these simulations, a force field is required, which is a set of parameters that describes the potential energy of the system as a function of its atomic coordinates. For the azane-diol system, force fields like GAFF2 can be adapted to model the interactions between the different components. nih.gov Simulations can be run under various conditions of temperature and pressure to mimic experimental setups. ucl.ac.ukicmp.lviv.ua

Computational Design and Screening of Novel Catalysts for Efficient Diol Amination

The efficiency and selectivity of the amination of diols are highly dependent on the catalyst used. figshare.comresearchgate.net Computational chemistry plays a vital role in the rational design and screening of new, more effective catalysts. mdpi.com This approach can significantly reduce the time and cost associated with experimental catalyst development.

The process of computational catalyst design typically involves:

Hypothesis Generation: Based on known catalytic mechanisms, new potential catalyst materials are proposed. These can range from transition metal complexes to supported metal nanoparticles. researchgate.netd-nb.info

High-Throughput Screening: DFT calculations are used to quickly evaluate a large number of candidate catalysts. Key descriptors, such as the binding energy of reactants and intermediates to the catalyst surface, are calculated. These descriptors are often correlated with catalytic activity and selectivity.

Detailed Mechanistic Studies: The most promising candidates from the screening are then subjected to more detailed DFT calculations to elucidate the full reaction mechanism on the catalyst surface. This helps to identify potential bottlenecks and pathways for catalyst deactivation.

For the amination of diols, computational studies can help in designing catalysts that favor mono-amination over the thermodynamically favorable cyclization, which is a common challenge for C4-C6 diols. figshare.com By understanding the electronic and geometric factors that control selectivity, new catalysts can be designed with optimized properties.

The table below summarizes various types of catalysts that have been explored for alcohol amination, a field where computational screening is highly applicable.

| Catalyst Type | Metal Center(s) | Support Material | Key Features |

| Homogeneous | Iridium, Ruthenium | - | High activity, often under milder conditions. |

| Heterogeneous | Cobalt, Copper-Nickel | Alumina (B75360), Ceria | Recyclable, robust under industrial conditions. figshare.com |

| Supported Nanoparticles | Gold, Palladium | Titania, Carbon | High surface area, tunable reactivity. |

| This table provides a general overview of catalyst classes relevant to alcohol amination. |

Emerging Research Directions and Sustainable Chemistry Perspectives

Development of Green and Sustainable Processes for Nitrogenous Products from Hexane-1,6-diol Using Azane (B13388619)

The catalytic amination of hexane-1,6-diol with azane is a promising pathway for the production of valuable chemicals such as 6-amino-1-hexanol (B32743) and 1,6-hexanediamine (B7767898), a key monomer for the synthesis of nylon-6,6. Traditional methods for amine synthesis often involve harsh reaction conditions and the use of stoichiometric reagents, leading to significant environmental concerns. Consequently, current research is heavily focused on the development of green and sustainable alternatives that utilize heterogeneous catalysts, minimize waste, and operate under milder conditions.

A significant area of investigation is the use of hydrogen-borrowing catalysis, which allows for the conversion of alcohols to amines with water as the only byproduct, thus adhering to the principles of green chemistry. This process typically involves the dehydrogenation of the alcohol to an aldehyde intermediate, followed by condensation with ammonia (B1221849) and subsequent hydrogenation of the resulting imine. Ruthenium-based catalysts have shown considerable promise in this area. For instance, Ru/C has been employed for the reductive amination of biomass-derived diols, demonstrating the feasibility of this approach in aqueous media. mdpi.com

Non-precious metal catalysts are also being extensively studied to enhance the economic and environmental viability of the process. Nickel-based catalysts, for example, are well-established for their activity in amination reactions. mdpi.com More recently, copper-based catalysts have emerged as effective alternatives. A notable example is the Cu/ZnO/γ-Al2O3 catalyst, which has demonstrated high efficiency in the amination of hexane-1,6-diol with dimethylamine (B145610) to produce N,N,N',N'-tetramethyl-1,6-hexanediamine. researchgate.net While this specific example uses a substituted amine, the underlying catalytic principles are applicable to reactions with ammonia. The promotional effect of ZnO is attributed to its ability to improve the dispersion of copper particles, leading to enhanced catalytic performance. researchgate.net

The table below summarizes key findings from recent research on different catalytic systems for the amination of hexane-1,6-diol and related diols.

Table 1: Comparison of Catalytic Systems for the Amination of Diols

| Catalyst | Substrate | Amine Source | Key Findings | Reference |

|---|---|---|---|---|

| Ru/C | Biomass-derived diols | Ammonium hydroxide | Active for reductive amination in water at 140-180 °C. | mdpi.com |

| Ni-based catalysts | Alcohols | Ammonia | Good activity and high selectivity for primary amines. | mdpi.com |

| Cu/ZnO/γ-Al2O3 | Hexane-1,6-diol | Dimethylamine | Nearly complete conversion of HDO and 93% selectivity to TMHDA at 180 °C. ZnO enhances Cu dispersion. | researchgate.net |

| CuNiAlOx | C4-C6 diols | Amines | Efficient for selective monoamination of diols. | figshare.com |

The development of these catalytic systems is a crucial step towards more sustainable industrial processes for the production of nitrogenous compounds from bio-based diols. Future research will likely focus on further improving catalyst stability, recyclability, and performance under even milder reaction conditions, as well as exploring the use of supercritical fluids as reaction media to enhance mass transfer and reaction rates.

Exploration of Novel Biocatalytic Approaches for Selective Amination of Diols

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. The use of enzymes or whole-cell systems can lead to highly selective transformations under mild, aqueous conditions, thereby reducing energy consumption and waste generation. The selective amination of diols, such as hexane-1,6-diol, is an area where biocatalysis holds significant promise.

A key challenge in the amination of diols is achieving high selectivity for the desired amino alcohol or diamine without the formation of byproducts. Enzymes, with their inherent specificity, are ideally suited to address this challenge. Recent research has demonstrated the potential of enzyme cascades for the conversion of diols to amino alcohols. One such cascade involves a two-enzyme system that selectively converts C4-C7 diols to their corresponding amino alcohols. This system operates at room temperature and pressure in an aqueous environment, highlighting the green credentials of this approach. Through protein engineering of the rate-limiting enzyme and optimization of reaction conditions, a nearly 30-fold increase in amino alcohol production was achieved with 99% selectivity.

The primary enzymes involved in these biocatalytic amination pathways are typically alcohol dehydrogenases (ADHs) and amine dehydrogenases (AmDHs) or transaminases (TAs). The general mechanism involves the initial oxidation of one of the hydroxyl groups of the diol to an aldehyde by an ADH. This aldehyde intermediate is then converted to a primary amine by either an AmDH, which utilizes ammonia directly, or a TA, which transfers an amino group from an amine donor.

The table below outlines some of the key enzymatic approaches being explored for the selective amination of diols.

Table 2: Biocatalytic Approaches for the Selective Amination of Diols

| Enzyme System | Key Enzymes | Mechanism | Key Advantages |

|---|

The ongoing exploration of novel enzymes through genome mining and the improvement of existing enzymes via directed evolution are expected to further expand the scope and efficiency of biocatalytic diol amination. The development of robust whole-cell biocatalysts that can co-express the necessary enzymes and cofactor regeneration systems will be crucial for the industrial implementation of these green and sustainable processes.

Rational Design of Next-Generation Catalysts for Enhanced Efficiency and Selectivity in Azane-Diol Transformations

To move beyond trial-and-error catalyst development, a more fundamental understanding of the catalytic processes involved in azane-diol transformations is required. The rational design of next-generation catalysts, guided by computational modeling and detailed mechanistic studies, is a key research frontier that promises to deliver catalysts with superior performance.

Density Functional Theory (DFT) calculations are becoming an invaluable tool for elucidating reaction mechanisms at the molecular level. For the amination of alcohols, DFT studies can help to understand the key factors that govern the activity and selectivity of different metal catalysts. researchgate.net For instance, by modeling the adsorption of reactants and intermediates on the catalyst surface and calculating the energy barriers for different reaction steps, researchers can identify the rate-determining steps and the factors that control selectivity towards primary amines versus side products. This knowledge can then be used to design new catalysts with optimized electronic and geometric properties.

A critical challenge in the direct amination of alcohols with ammonia is the competitive adsorption of ammonia, which can inhibit the initial dehydrogenation of the alcohol. mdpi.com Rational catalyst design can address this issue by creating active sites that favor the adsorption and activation of the alcohol over ammonia. This can be achieved through the use of bimetallic catalysts, where the addition of a second metal can modify the surface properties of the primary catalytic metal, or by controlling the morphology and particle size of the catalyst.

Structure-activity relationship (SAR) studies are also crucial for the rational design of catalysts. By systematically varying the composition and structure of a catalyst and correlating these changes with its catalytic performance, it is possible to identify the key features that are responsible for high activity and selectivity. nih.gov For example, in the case of the Cu/ZnO/γ-Al2O3 catalyst for diol amination, characterization techniques revealed that the promoting effect of ZnO was due to its ability to create smaller, more dispersed copper particles, which are more active catalytic sites. researchgate.net

The table below summarizes some of the key strategies being employed in the rational design of catalysts for amination reactions.

Table 3: Strategies for the Rational Design of Catalysts for Azane-Diol Transformations

| Design Strategy | Methodology | Impact on Catalyst Performance |

|---|---|---|

| Computational Modeling (e.g., DFT) | Elucidating reaction mechanisms, calculating activation energies, and modeling surface interactions. | Provides insights into rate-determining steps and selectivity-controlling factors, guiding the design of more active and selective catalysts. researchgate.net |

| Bimetallic Catalyst Formulation | Combining two or more metals to create synergistic effects. | Can modify the electronic and geometric properties of the active sites to enhance activity and selectivity, and mitigate issues like competitive adsorption of ammonia. |

| Control of Catalyst Morphology | Synthesizing catalysts with specific particle sizes, shapes, and support interactions. | Influences the number and nature of active sites, thereby affecting catalytic performance. For example, smaller, highly dispersed particles often lead to higher activity. researchgate.net |

| Structure-Activity Relationship (SAR) Studies | Systematically varying catalyst composition and structure and correlating with performance. | Identifies key catalyst features responsible for high activity and selectivity, enabling targeted improvements. nih.gov |

The integration of computational modeling, advanced characterization techniques, and systematic catalyst synthesis is paving the way for the development of highly efficient and selective catalysts for the conversion of hexane-1,6-diol and other bio-based diols into valuable nitrogenous products. These next-generation catalysts will be essential for the realization of a more sustainable chemical industry.

Q & A

Q. What are the common synthesis routes for hexane-1,6-diol in laboratory settings?

Hexane-1,6-diol is typically synthesized via catalytic hydrogenation of adipic acid derivatives or through hydrolysis of corresponding dihalides. Industrial routes often involve high-pressure hydrogenation of adipic acid esters using nickel or copper-chromite catalysts. In laboratory settings, enzymatic methods (e.g., lipase-catalyzed polycondensation) are increasingly explored for eco-friendly synthesis, though traditional chemical pathways remain dominant due to scalability .

Q. How does the solubility of hexane-1,6-diol influence its application in aqueous-phase polymerizations?

Hexane-1,6-diol exhibits high water solubility (500 g/dm³ at 25°C) due to its two terminal hydroxyl groups, enabling homogeneous reactions in aqueous media. This property is critical for synthesizing water-soluble polyurethanes or polyesters. For example, its miscibility with water allows for solvent-free polymerization setups, reducing environmental impact. However, post-polymerization separation of unreacted diol may require distillation or freeze-drying .

Q. What spectroscopic methods are employed to characterize the structure of hexane-1,6-diol-based polymers?

Key techniques include:

- NMR Spectroscopy : 13C NMR identifies linkages between hexane-1,6-diol and co-monomers (e.g., carbonyl groups in polyesters at ~155 ppm) .

- FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and ester/urethane (1700–1750 cm⁻¹) functional groups.

- GPC : Measures molecular weight distributions of polyurethanes or polycarbonates .

Advanced Research Questions

Q. How can reaction conditions be optimized for the enzymatic polycondensation of hexane-1,6-diol with difunctional esters?

Enzymatic polycondensation using Candida antarctica lipase B (CAL B) in bulk conditions achieves high selectivity. Key parameters:

- Temperature : 60–80°C to balance enzyme activity and monomer volatility.

- Molecular Sieves : 4 Å sieves remove water, shifting equilibrium toward polymerization.

- Monomer Ratio : A 1:1 molar ratio of hexane-1,6-diol to dimethyl esters minimizes cyclization.

- Reaction Time : 24–48 hours yields polyesters with Mn > 10,000 Da. Enzymatic methods avoid toxic catalysts but require stringent moisture control .

Q. What methodologies address discrepancies in reported thermal conductivity values of hexane-1,6-diol across different studies?

Discrepancies arise from measurement techniques (e.g., transient plane source vs. heated-filament methods) and sample purity. To resolve:

- Standardized Purity : Use ≥99% pure hexane-1,6-diol (Sigma-Aldrich grade).

- Calibration : Validate instruments with reference materials (e.g., glycerol).

- Temperature Control : Conduct measurements at 298.15 K ± 0.01 K to minimize thermal drift.

Reported values range from 0.16–0.22 W/m·K; averaging triplicate measurements reduces error .

Q. What experimental approaches resolve contradictions in toxicity assessments of hexane-1,6-diol decomposition products?

Conflicting data on decomposition products (e.g., CO vs. acrolein) stem from varying pyrolysis conditions. Researchers should:

- Simulate Real-World Conditions : Use thermogravimetric analysis (TGA) coupled with FT-IR/MS to identify volatiles at 250–400°C.

- Compare Acute vs. Chronic Exposure : In vitro assays (e.g., Ames test) assess mutagenicity, while OECD guidelines (e.g., Test No. 403) evaluate inhalation toxicity.

- Reference Safety Data Sheets : Note that while hexane-1,6-diol itself is low-toxicity (LD50 oral rat: 3,730 mg/kg), decomposition fumes may require fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.